molecular formula C13H20N2 B14849069 2-Mesitylpiperazine

2-Mesitylpiperazine

Cat. No.: B14849069
M. Wt: 204.31 g/mol
InChI Key: WMKMFZZDGHUMAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Mesitylpiperazine is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positionsPiperazine derivatives, including this compound, are known for their wide range of biological and pharmaceutical activities .

Chemical Reactions Analysis

2-Mesitylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the mesityl group can be replaced by other functional groups under appropriate conditions.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.

Scientific Research Applications

2-Mesitylpiperazine has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperazine derivatives are often explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and catalysts for industrial processes

Mechanism of Action

The mechanism of action of 2-Mesitylpiperazine involves its interaction with specific molecular targets. For instance, piperazine compounds are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of certain parasites, making it useful in anthelmintic treatments . The mesityl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

2-Mesitylpiperazine can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in the presence of the mesityl group, which imparts distinct chemical reactivity and potential biological activities compared to other piperazine derivatives.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

2-(2,4,6-trimethylphenyl)piperazine

InChI

InChI=1S/C13H20N2/c1-9-6-10(2)13(11(3)7-9)12-8-14-4-5-15-12/h6-7,12,14-15H,4-5,8H2,1-3H3

InChI Key

WMKMFZZDGHUMAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2CNCCN2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.